![molecular formula C26H25N3O4S B6514694 2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide CAS No. 892268-51-8](/img/structure/B6514694.png)
2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide
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Description
2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide is 475.15657746 g/mol and the complexity rating of the compound is 809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
The compound has shown promise in antiviral research, particularly against SARS-CoV-2. A study titled “Integrating virtual screening, pharmacoinformatics profiling, and molecular dynamics” identified four promising inhibitors targeting the central protease 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2. Among these inhibitors, F6548-1613 demonstrated stable hydrogen bonds with amino acids His41 and Thr62, making it a potential candidate for antiviral drug development .
Instrument Calibration
FluoSpheres™ Sulfate-Modified Microspheres, which contain similar structural elements, are used for instrument calibration in flow cytometry, microscopy, high-throughput screening (HTS), and high-content screening (HCS) . While not directly related to our compound, this highlights the importance of similar chemical structures in calibration procedures.
Medicinal Chemistry
The compound’s unique scaffold, including the cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one moiety, can serve as a starting point for designing novel phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is a potential therapeutic target for neurodegenerative disorders. In silico studies identified Zinc42657360, a compound with a similar scaffold, as a potent PDE10A inhibitor .
Chiral Building Blocks
Green approaches using yeast Saccharomyces cerevisiae and natural deep eutectic solvents (NADES) have been employed to prepare chiral building blocks, including (S)-1-(3,4-dimethylphenyl)ethanol. These building blocks find applications in drug synthesis .
Hydromethylation
The compound’s structure resembles that of a hydromethylation reagent used in organic synthesis. For example, it could be employed in the formal anti-Markovnikov alkene hydromethylation of various substrates .
Folate Receptor-Targeted Compounds
While not directly studied for this compound, related thieno[2,3-d]pyrimidines have been investigated as folate receptor-targeted agents. These compounds exhibit potent activity against FR-expressing cells, including KB tumor cells .
properties
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-15-11-12-17(13-16(15)2)29-24(31)23-18-7-6-10-21(18)34-25(23)28(26(29)32)14-22(30)27-19-8-4-5-9-20(19)33-3/h4-5,8-9,11-13H,6-7,10,14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPREVEEFQXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=CC=CC=C4OC)SC5=C3CCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-methoxyphenyl)acetamide |
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